molecular formula C14H12N2O2 B11969402 6,6'-(Ethane-1,2-diyl)dipicolinaldehyde

6,6'-(Ethane-1,2-diyl)dipicolinaldehyde

Cat. No.: B11969402
M. Wt: 240.26 g/mol
InChI Key: ZLWCJIJDQBYWSZ-UHFFFAOYSA-N
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Description

6,6'-(Ethane-1,2-diyl)dipicolinaldehyde is a symmetric dialdehyde compound featuring two pyridine rings linked by an ethane-1,2-diyl bridge. Each pyridine ring is substituted with an aldehyde group at the 6-position, making it a versatile ligand for metal coordination chemistry. The compound’s synthesis involves lithiation of 1,2-bis(6-bromopyridin-2-yl)ethane followed by formylation with DMF, yielding a light brown solid with a 23% isolated yield . Key spectroscopic data include:

  • ¹H-NMR (CDCl₃): δ 10.06 (s, 2H; aldehyde protons), 7.81–7.72 (m, pyridine protons), 3.43 (s, 4H; ethane bridge).
  • ¹³C-NMR: δ 193.9 (CHO), 161.8 (pyridine C2), 37.2 (CH₂ bridge).
  • IR: Strong aldehyde C=O stretch at 1700 cm⁻¹ and pyridine ring vibrations at 1590 cm⁻¹ .

This compound is notable for its application in synthesizing dinuclear copper complexes that model tyrosinase activity, where its aldehyde groups facilitate imine-based ligand frameworks .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-[2-(6-formylpyridin-2-yl)ethyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C14H12N2O2/c17-9-13-5-1-3-11(15-13)7-8-12-4-2-6-14(10-18)16-12/h1-6,9-10H,7-8H2

InChI Key

ZLWCJIJDQBYWSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=O)CCC2=NC(=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde typically involves the condensation reaction between 2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is stirred for several hours, and the product is obtained after purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde involves its ability to form stable complexes with metal ions. The nitrogen atoms in the Schiff base structure can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ethane-1,2-diyl Bridges

  • Its hydrogen-bonding network and conformational stability (studied via OH stretching fundamentals) contrast sharply with 6,6'-(ethane-1,2-diyl)dipicolinaldehyde’s rigid, aromatic structure. Ethane-1,2-diol exhibits two dominant conformers (0 and 0'), stabilized by intramolecular hydrogen bonds, whereas the ethane bridge in this compound restricts conformational flexibility .
  • 4,4'-[1,2-Bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]-bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) :
    This pyrazolone-based dimer shares the ethane-1,2-diyl bridge but replaces pyridine-aldehyde moieties with hydroxyl and methyl-substituted pyrazole rings. Its thermal stability (decomposition >250°C) and mass spectrometric fragmentation patterns differ significantly due to the absence of aldehyde groups and the presence of electron-rich pyrazolone rings .

Heterocyclic Dialdehydes

  • Dipicolinaldehyde (2,6-Pyridinedicarboxaldehyde): A monomeric analog lacking the ethane bridge. Dipicolinaldehyde’s aldehyde groups (δ ~10.0 ppm in ¹H-NMR) align with those in this compound, but its singular pyridine ring limits its ability to form dinuclear metal complexes. Coordination studies show dipicolinaldehyde primarily forms mononuclear Cu(II) complexes, whereas the ethane-bridged derivative enables dinuclear architectures .
  • Such a compound might also show altered NMR shifts (e.g., upfield CH₂ protons due to reduced ring strain).

Functional Group Comparisons

  • Aldehyde vs. Carboxamide Derivatives: Compounds like 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide () highlight the impact of replacing aldehydes with carboxamides. Carboxamides engage in hydrogen bonding but lack the electrophilicity of aldehydes, limiting their utility in imine-based coordination chemistry .

Key Research Findings

Property This compound Dipicolinaldehyde Ethane-1,2-diol
Bridge Flexibility Rigid (ethane-1,2-diyl) None (monomer) Flexible (HOCH₂CH₂OH)
Coordination Sites Two pyridine N, two aldehydes Two aldehydes, one pyridine N Two hydroxyl O
Typical Applications Dinuclear Cu complexes Mononuclear complexes Solvent, hydrogen-bond studies
¹H-NMR Aldehyde/OH Shift δ 10.06 (s) δ 10.0 (s) δ 1.5–4.5 (broad OH)
Thermal Stability Decomposes >200°C Decomposes ~180°C Stable to 150°C (b.p. 197°C)

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